Cas no 3641-13-2 (5-Amino-4H-1,2,4-triazole-3-carboxylic Acid)

5-Amino-4H-1,2,4-triazole-3-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 5-Amino-4H-1,2,4-triazole-3-carboxylic acid
- 5-Amino-2H-1,2,4-triazole-3-carboxylic acid
- 3-Amino-1,2,4-triazole-5-carboxylic Acid Hemihydrate
- 3-Amino-1,2,4-triazole-5-carboxylic acid
- 1H-5-Amino-1,2,4-trazole-3-caboxylic acid
- 3-Amino-1,2,4-triazole-5-carboxylic acid
- 3-Amino-1H-1,2,4-triazole-5-carboxylic acid
- 5-Amino-2H-[1,2,4]triazole-3-carboxylic acid
- 2-Amino-5-carboxy-1,3,4-triazole
- 3-AMino-1H-1
- 3-amino-2H-1,2,4-triazole-5-carboxylic acid
- 3-Amino-5-carboxy-1H-1,2,4-triazole
- 4-triazole-3-carboxylicacid,5-amino-1h-2
- 4-triazole-5-carboxylic acid
- 5-amino-1,2,4-triazole-3-carboxylic acid
- 5-Carboxy-2-amino-1,
- 5-Amino-1H-1,2,4-triazole-3-carboxylic acid
- 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino-
- N0Z8Y9VGO0
- MVRGLMCHDCMPKD-UHFFFAOYSA-N
- s-Triazole-3-carboxylic acid, 5-amino-
- 5-Amino-1H-[1,2,4]triazole-3-carboxylic acid
- 1H-1,4-Triazole-3-carboxylic acid, 5-amino-
- NSC 513580
- NSC-164710
- NSC-513580
- 5-Amino-4H-1,2,4-triazole-3-carboxylic acid, 95%
- 5-Amino-4H-1,2,4-triazole-3-carboxylicacid
- 5-amino-1,2,4-triazole-3-carboxylic
- BS-3092
- DTXSID9063110
- AKOS000296694
- 344330-19-4
- FT-0619956
- NSC 164710
- 5-Carboxy-3-amino-1,2,4-triazole
- AKOS000506777
- 3641-13-2
- MFCD00010620
- SCHEMBL154467
- AMY16024
- NSC513580
- AKOS005699370
- s-Triazole-3-carboxylic acid, 5-amino- (VAN)
- AC-2668
- 3-Amino-1H-1,2,4-triazole-5-carboxylic acid #
- 5-Amino-4H-1 pound not2 pound not4-triazole-3-carboxylic acid
- BB 0221178
- CS-W004714
- MFCD00225624
- A1256
- AKOS000103388
- BB 0259332
- NS00030035
- EN300-33966
- 5-Amino-4H-(1,2,4)triazole-3-carboxylic acid, AldrichCPR
- STR03830
- MFCD00179325
- NSC164710
- Z56922164
- UNII-N0Z8Y9VGO0
- W-106619
- 5-AMINO-(1,3,4)TRIAZOLE-2-CARBOXYLIC ACID
- 3-AMINO-1H-1,2,4-TRIZOLE-5-CARBOXYLIC ACID
- 3-AMINO-5-CARBOXY-1,2,4-TRIAZOLE
- J-017962
- 5-AMINO-3-CARBOXYL-1,2,4-TRIAZOLE
- F14876
- BB 0237735
- EINECS 222-868-1
- NCIOpen2_003620
- 5-ammonio-1H-1,2,4-triazole-3-carboxylate
- STL045903
- STK261353
- DB-229307
- BBL001452
- DB-014232
- 5-Amino-4H-1,2,4-triazole-3-carboxylic Acid
-
- MDL: MFCD00225624
- インチ: 1S/C3H4N4O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H3,4,5,6,7)
- InChIKey: MVRGLMCHDCMPKD-UHFFFAOYSA-N
- SMILES: O([H])C(C1=NC(N([H])[H])=NN1[H])=O
計算された属性
- 精确分子量: 128.03300
- 同位素质量: 128.033
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 127
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- 互变异构体数量: 9
- XLogP3: -0.5
- Surface Charge: 0
- トポロジー分子極性表面積: 105
じっけんとくせい
- Color/Form: 白色または白色の結晶粉末
- 密度みつど: 1.856
- ゆうかいてん: 178-182 ºC
- Boiling Point: 562.4°C at 760 mmHg
- フラッシュポイント: 293.9 °C
- PSA: 104.89000
- LogP: -0.33370
- Solubility: 自信がない
5-Amino-4H-1,2,4-triazole-3-carboxylic Acid Security Information
-
Symbol:
- Prompt:に警告
- Signal Word:Warning
- 危害声明: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: R36/37/38
- セキュリティの説明: S24/25
-
危険物標識:
- 安全术语:S24/25
- HazardClass:IRRITANT
- 储存条件:Sealed in dry,2-8°C
- Risk Phrases:R36/37/38
5-Amino-4H-1,2,4-triazole-3-carboxylic Acid 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Amino-4H-1,2,4-triazole-3-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD20454-100g |
5-Amino-4H-1,2,4-triazole-3-carboxylic acid |
3641-13-2 | 95% | 100g |
¥62.0 | 2024-04-18 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB04647-1g |
5-Amino-4H-1,2,4-triazole-3-carboxylic Acid |
3641-13-2 | 97% | 1g |
0.00 | 2022-04-26 | |
eNovation Chemicals LLC | D500836-10g |
3-AMino-1,2,4-triazole-5-carboxylic acid |
3641-13-2 | 97% | 10g |
$120 | 2024-05-24 | |
abcr | AB370510-25 g |
5-Amino-4H-1,2,4-triazole-3-carboxylic acid, 95%; . |
3641-13-2 | 95% | 25g |
€78.90 | 2023-04-26 | |
eNovation Chemicals LLC | D588506-25g |
3-Amino-1,2,4-triazole-5-carboxylic acid |
3641-13-2 | 95% | 25g |
$340 | 2024-06-05 | |
Enamine | EN300-33966-25g |
5-amino-1H-1,2,4-triazole-3-carboxylic acid |
3641-13-2 | 90% | 25g |
$42.0 | 2023-09-03 | |
Enamine | EN300-33966-0.25g |
5-amino-1H-1,2,4-triazole-3-carboxylic acid |
3641-13-2 | 90% | 0.25g |
$19.0 | 2023-09-03 | |
Enamine | EN300-33966-25.0g |
5-amino-1H-1,2,4-triazole-3-carboxylic acid |
3641-13-2 | 90% | 25g |
$42.0 | 2023-05-03 | |
Apollo Scientific | OR4265-100g |
3-Amino-1H-1,2,4-triazole-5-carboxylic acid |
3641-13-2 | 96% | 100g |
£130.00 | 2023-09-02 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD20454-10g |
5-Amino-4H-1,2,4-triazole-3-carboxylic acid |
3641-13-2 | 95% | 10g |
¥24.0 | 2024-04-18 |
5-Amino-4H-1,2,4-triazole-3-carboxylic Acid 関連文献
-
Dongxu Chen,Jiangshan Zhao,Hongwei Yang,Hao Gu,Guangbin Cheng New J. Chem. 2021 45 18059
-
Dongxu Chen,Jiangshan Zhao,Hongwei Yang,Hao Gu,Guangbin Cheng New J. Chem. 2021 45 18059
-
Eduardo Guimar?es Vieira,Rodrigo Bernardi Miguel,Daniel Rodrigues da Silva,Rodrigo Boni Fazzi,Ricardo Alexandre Alves de Couto,Jayr Henrique Marin,Marcia Laudelina Arruda Temperini,Jorge da Silva Shinohara,Henrique Eisi Toma,Lilian Cristina Russo,Yuli Thamires Magalh?es,Newton Luiz Dias Filho,Fábio Luiz Forti,Ana Maria da Costa Ferreira New J. Chem. 2019 43 386
-
Tien-Wen Tseng,Tzuoo-Tsair Luo,Kai-Hsiang Lu CrystEngComm 2014 16 5516
-
5. Synthesis of nitrogen-rich and thermostable energetic materials based on hetarenecarboxylic acidsCaijin Lei,Hongwei Yang,Qinghua Zhang,Guangbin Cheng Dalton Trans. 2021 50 14462
-
Quan-Guo Zhai,Rong-Rong Zeng,Shu-Ni Li,Yu-Cheng Jiang,Man-Cheng Hu CrystEngComm 2013 15 965
-
Serena Massari,Jenny Desantis,Giulio Nannetti,Stefano Sabatini,Sara Tortorella,Laura Goracci,Violetta Cecchetti,Arianna Loregian,Oriana Tabarrini Org. Biomol. Chem. 2017 15 7944
-
JinYing Gao,Ning Wang,XiaHua Xiong,ChuJun Chen,WeiPing Xie,XingRui Ran,Yi Long,ShanTang Yue,YingLiang Liu CrystEngComm 2013 15 3261
-
Eduardo Guimar?es Vieira,Rodrigo Bernardi Miguel,Daniel Rodrigues da Silva,Rodrigo Boni Fazzi,Ricardo Alexandre Alves de Couto,Jayr Henrique Marin,Marcia Laudelina Arruda Temperini,Jorge da Silva Shinohara,Henrique Eisi Toma,Lilian Cristina Russo,Yuli Thamires Magalh?es,Newton Luiz Dias Filho,Fábio Luiz Forti,Ana Maria da Costa Ferreira New J. Chem. 2019 43 386
-
Tien-Wen Tseng,Tzuoo-Tsair Luo,Kai-Hsiang Lu CrystEngComm 2014 16 5516
5-Amino-4H-1,2,4-triazole-3-carboxylic Acidに関する追加情報
Introduction to 5-Amino-4H-1,2,4-triazole-3-carboxylic Acid (CAS No. 3641-13-2)
5-Amino-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic organic compound belonging to the triazole family, characterized by a fused ring system containing nitrogen atoms. This compound, identified by its Chemical Abstracts Service (CAS) number 3641-13-2, has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. The presence of both amino and carboxylic acid functional groups makes it a valuable intermediate in the synthesis of various pharmacologically relevant molecules.
The molecular structure of 5-amino-4H-1,2,4-triazole-3-carboxylic acid consists of a triazole ring substituted with an amino group at the 5-position and a carboxylic acid moiety at the 3-position. This configuration endows the compound with unique chemical properties that facilitate its incorporation into more complex molecular architectures. The triazole core is known for its stability and ability to participate in hydrogen bonding, making it a common motif in drug design. Additionally, the carboxylic acid group provides opportunities for further functionalization through esterification, amidation, or salt formation, enhancing its utility in synthetic chemistry.
In recent years, 5-amino-4H-1,2,4-triazole-3-carboxylic acid has been extensively studied for its potential applications in the development of novel therapeutic agents. Research has highlighted its role as a precursor in the synthesis of antimicrobial and antiviral compounds. The triazole ring is particularly noteworthy for its broad-spectrum activity against various pathogens, including bacteria and fungi. Furthermore, the amino group at the 5-position can be exploited to develop protease inhibitors, which are crucial in treating inflammatory and infectious diseases.
One of the most compelling aspects of 5-amino-4H-1,2,4-triazole-3-carboxylic acid is its versatility in medicinal chemistry. The compound serves as a key building block for designing molecules with enhanced pharmacokinetic properties. For instance, derivatives of this scaffold have been investigated for their potential as kinase inhibitors, which play a pivotal role in cancer therapy. The ability to modify both the amino and carboxylic acid groups allows researchers to fine-tune solubility, bioavailability, and target specificity.
Recent advancements in computational chemistry have further accelerated the exploration of 5-amino-4H-1,2,4-triazole-3-carboxylic acid derivatives. Molecular modeling studies have identified promising lead compounds with improved binding affinities to biological targets. These virtual screening approaches have been complemented by experimental validation, leading to the discovery of several novel drug candidates. The integration of machine learning algorithms has also enabled the prediction of pharmacological properties with higher accuracy, streamlining the drug discovery process.
The synthesis of 5-amino-4H-1,2,4-triazole-3-carboxylic acid itself is an area of active investigation. Traditional synthetic routes involve multi-step processes that may require harsh conditions or expensive reagents. However, recent methodologies have focused on greener and more efficient approaches. For example, catalytic hydrogenation and microwave-assisted synthesis have been employed to improve yields and reduce reaction times. These innovations align with the growing emphasis on sustainable chemistry practices in pharmaceutical manufacturing.
The biological activity of 5-amino-4H-1,2,4-triazole-3-carboxylic acid has been further explored through structural analog studies. By varying substituents on the triazole ring or introducing additional functional groups at different positions, researchers have uncovered new pharmacological profiles. Notably, certain derivatives exhibit significant anti-inflammatory effects by modulating cytokine production pathways. This has opened up avenues for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis.
In conclusion,5-amino-4H-1,2,4-triazole-3-carboxylic acid (CAS No. 3641-13-2) represents a structurally intriguing compound with immense potential in pharmaceutical research. Its unique chemical properties and biological activities make it a valuable asset in drug development pipelines targeting various diseases. As research continues to evolve,the applications of this compound are expected to expand,driven by innovative synthetic strategies and computational tools.
3641-13-2 (5-Amino-4H-1,2,4-triazole-3-carboxylic Acid) Related Products
- 1597307-80-6((1-ethoxy-2-ethylcyclopentyl)methanamine)
- 1805508-63-7(2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride)
- 1228962-70-6(5-Ethynyl-2-methyl-3-nitropyridine)
- 1807030-10-9(4-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid)
- 1232365-41-1(ethyl 1-(tert-butoxycarbonylamino)-3,3-difluoro-cyclobutanecarboxylate)
- 1251552-81-4(N-(3-chlorophenyl)-2-{4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)
- 2228246-92-0(1-(1H-1,2,3,4-tetrazol-5-yl)cyclobutylmethanol)
- 2319838-88-3(3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)
- 1517500-36-5(3-(3-fluoro-2-methoxyphenyl)-3-methylbutanoic acid)
- 85120-34-9(2-(3,4-DIMETHYLCYCLOHEXYL)ACETIC ACID)
